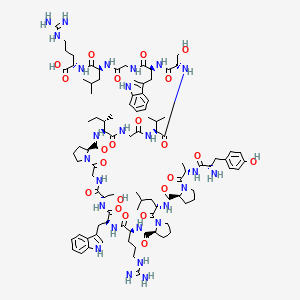
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide, also known as APB, is a small molecule inhibitor that has been extensively studied for its potential in various scientific research applications. APB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to inhibit the activity of several enzymes and receptors, including carbonic anhydrase and voltage-gated calcium channels. The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is still not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channel activity, and the induction of apoptosis. N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has also been found to have vasodilatory effects, making it a potential treatment for hypertension.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is its specificity for certain enzymes and receptors, making it a valuable tool for studying specific signaling pathways. However, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research involving N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide. One area of interest is the development of more specific and potent inhibitors based on the structure of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide in various diseases, including cancer and hypertension. Finally, further research is needed to fully understand the mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide and its effects on intracellular signaling pathways.
Synthesis Methods
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride to form 5-acetyl-4-phenylthiazol-2-amine. This intermediate is then reacted with 3-aminobenzenesulfonamide to form the final product, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been studied for its potential in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neuroscience, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been shown to modulate the activity of ion channels and receptors, making it a valuable tool for studying neuronal function. In cardiovascular research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide has been found to have vasodilatory effects, making it a potential treatment for hypertension.
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-16(28)22-21(17-9-4-2-5-10-17)25-24(32-22)26-23(29)18-11-8-12-19(15-18)27-33(30,31)20-13-6-3-7-14-20/h2-15,27H,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMDHDJAYGSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)
![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)







![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
